2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate
Description
2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate (CAS 63225-53-6) is a methacrylic ester derivative featuring a butylaminocarbonyloxy substituent. Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 219.156 g/mol. Key physical properties include a density of 1.06 g/mL at 25°C, a refractive index of 1.46 (n²⁰/D), and a flash point >230°F (110°C, closed cup) .
Applications: It is utilized in advanced materials, particularly in the development of 3D-printable, self-healing elastomers. The removal of inhibitors via Al₂O₃ column purification enhances its reactivity for polymerization .
Properties
IUPAC Name |
2-(butylcarbamoyloxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-4-5-6-12-11(14)16-8-7-15-10(13)9(2)3/h2,4-8H2,1,3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBONJWHQIKMBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCCOC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068629 | |
| Record name | 2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51293-89-1 | |
| Record name | 2-[[(Butylamino)carbonyl]oxy]ethyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51293-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(((butylamino)carbonyl)oxy)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051293891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[[(butylamino)carbonyl]oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(butylamino)carbonyl]oxy]ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate typically involves the reaction of methacrylic acid with 2-(butylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with pendant amine functionality.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are employed.
Major Products
Scientific Research Applications
Polymer Chemistry
BAME is primarily utilized as a monomer in the synthesis of polymers with unique properties. Its ability to form covalent bonds allows for the creation of materials with tailored functionalities. For instance, polymers derived from BAME exhibit enhanced mechanical properties and can be modified for specific applications in coatings and adhesives .
Biomedical Applications
In biomedical engineering, BAME has been investigated for its potential in developing biomaterials for tissue engineering and drug delivery systems. Its amine functionality enables interaction with biological molecules, making it suitable for creating hydrogels that can encapsulate drugs and release them in a controlled manner.
Case Study: Drug Delivery Systems
A study demonstrated the use of BAME-based hydrogels for sustained drug release, showing improved therapeutic efficacy compared to traditional methods. The hydrogels were tested for their ability to release anti-cancer agents over an extended period, highlighting their potential in targeted therapy.
Self-Healing Materials
Research has explored the incorporation of BAME into self-healing materials for medical devices. These materials can autonomously repair damage, enhancing the longevity and reliability of medical implants.
Industrial Applications
BAME is also employed in the production of coatings, adhesives, and inks due to its excellent adhesion properties and flexibility. Its incorporation into formulations can improve the durability and performance of end products .
Mechanism of Action
The mechanism of action of 2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate involves its ability to form covalent bonds with other molecules through its reactive functional groups . This property allows it to participate in polymerization reactions, leading to the formation of polymers with specific functionalities. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants .
Comparison with Similar Compounds
Functional Group Variations and Properties
Research Findings and Industrial Relevance
Performance in Material Science
- Self-healing elastomers incorporating this compound exhibit rapid autonomic repair due to dynamic hydrogen bonds .
- 2-(Dimethylamino)ethyl methacrylate derivatives grafted onto silk show pH-dependent swelling, useful in smart textiles .
Biological Activity
2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate (BAME) is a synthetic compound that has garnered attention in the fields of polymer chemistry and biomedical applications. This article explores the biological activity of BAME, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
BAME is characterized by its methacrylate backbone with a butylamino carbonyl group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H17NO4
- Molecular Weight : 217.25 g/mol
Mechanisms of Biological Activity
BAME exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Antimicrobial Activity : BAME has shown potential antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Anticancer Properties : Preliminary studies suggest that BAME may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Drug Delivery Systems : BAME is being explored as a component in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Antimicrobial Activity
A study evaluated the antimicrobial effects of BAME against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL.
| Organism | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
Anticancer Activity
In vitro assays conducted on HepG2 liver cancer cells revealed that BAME reduced cell viability significantly. The half-maximal inhibitory concentration (IC50) was found to be approximately 25 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25 |
Drug Delivery Applications
Recent research has demonstrated that BAME can be incorporated into polymeric nanoparticles for targeted drug delivery. A formulation containing BAME-loaded nanoparticles showed enhanced cellular uptake in cancer cells compared to free drug formulations.
Q & A
Q. What are the recommended storage conditions and handling precautions for 2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate?
The compound should be stored at 2–8°C in a tightly sealed container to prevent degradation. Due to its flash point of 110°C (closed cup), it must be handled away from ignition sources in a well-ventilated area. Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory. Respiratory protection is advised, as it targets the respiratory system (STOT SE 3) .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
Key techniques include:
- Infrared (IR) Spectroscopy : Analyze functional groups (e.g., ester, carbamate) using peaks in the 1700–1750 cm⁻¹ range for carbonyl stretches. Note that solvent choice (e.g., CCl₄ vs. CS₂) and instrument parameters (e.g., resolution, path length) can alter spectral features .
- Refractive Index and Density : Measure using standard lit values (n²⁰/D 1.46; density 1.06 g/mL at 25°C) for purity verification .
- NMR : Use ¹H/¹³C NMR to confirm the structure, focusing on methacrylate vinyl protons (δ 5.5–6.1 ppm) and butylamino carbamate signals.
Q. What synthetic routes are available for preparing this compound?
A common method involves reacting methacryloyl chloride with 2-[(butylamino)carbonyl]oxy ethanol. Monitor the reaction via thin-layer chromatography (TLC) and purify by column chromatography. The SMILES string (CCCCNC(=O)OCCOC(=O)C=C) and InChI key (FLKHVLRENDBIDB-UHFFFAOYSA-N) can guide computational validation of intermediates .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of this compound?
Implement a 2³ factorial design to test variables:
- Factors : Reaction temperature, molar ratio of reactants, catalyst concentration.
- Response : Yield percentage.
Use ANOVA to identify significant interactions. For example, higher temperatures (e.g., 60–80°C) may accelerate esterification but risk side reactions. Computational tools like quantum chemical calculations (e.g., DFT) can predict optimal conditions, reducing experimental iterations .
Q. How to resolve contradictions in spectroscopic data during characterization?
Contradictions in IR or NMR data often arise from:
- Solvent Effects : Polar solvents may shift carbonyl peaks. Compare spectra in CCl₄ vs. CS₂ .
- Instrument Calibration : Ensure consistent resolution (e.g., 4 cm⁻¹ for IR) and path length.
- Sample Purity : Contaminants (e.g., unreacted starting material) distort signals. Validate via HPLC or GC-MS.
Advanced software (e.g., Gaussian for DFT simulations) can model expected spectra, aiding interpretation .
Q. What computational methods predict reaction pathways for modifying the carbamate group?
- Reaction Path Search : Use quantum chemical software (e.g., GRRM) to map potential energy surfaces for carbamate hydrolysis or nucleophilic substitution.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, aqueous vs. aprotic solvents alter transition states.
- Machine Learning : Train models on existing kinetic data to predict side products. ICReDD’s integrated computational-experimental workflows exemplify this approach .
Q. How to analyze the compound’s stability under varying pH conditions?
Design a stability study with:
- pH Range : 2–12 (simulating physiological to industrial conditions).
- Analytical Tools : UV-Vis spectroscopy (λ_max for degradation products), LC-MS for structural elucidation.
- Kinetic Modeling : Fit data to zero/first-order decay models. The ester group is prone to hydrolysis under alkaline conditions, while the carbamate may degrade in acidic media. Cross-reference with safety data (WGK 2 classification) to assess environmental persistence .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
